molecular formula C15H11ClN2O2 B287037 2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B287037
M. Wt: 286.71 g/mol
InChI Key: FWAHBBQYZNRCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzisoxazoles This compound is characterized by the presence of a benzisoxazole ring fused with an acetamide group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide typically involves the reaction of 1,2-benzisoxazole-3-acetic acid with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisoxazole derivatives.

Scientific Research Applications

2-(1,2-Benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisoxazole-3-acetic acid
  • 3-(1,2-Benzisoxazol-3-yl)-9-chloro-5H-chromeno[4,3-b]pyridine
  • 2-(1,2-Benzisoxazol-3-yl)acetic acid

Uniqueness

2-(1,2-Benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide is unique due to its specific combination of a benzisoxazole ring, an acetamide group, and a chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19)

InChI Key

FWAHBBQYZNRCPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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